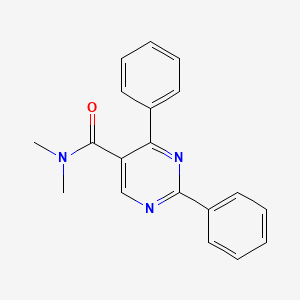

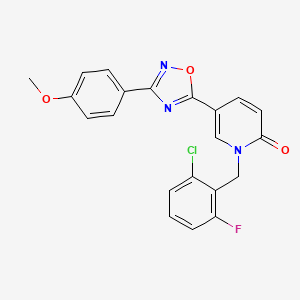

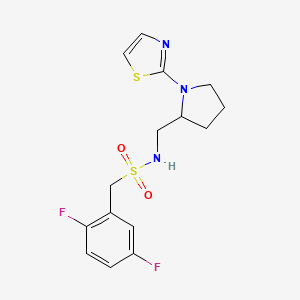

N,N-dimethyl-2,4-diphenyl-5-pyrimidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Heterocycle Synthesis

N,N-dialkyl amides, including N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA), serve as versatile synthons in heterocycle synthesis. These compounds are common polar solvents, readily available, and inexpensive. Chemists have harnessed their reactivity to create various heterocyclic structures. Examples include pyrimidines, pyridines, and imidazoles. DMF and DMA can act as electrophiles or nucleophiles, facilitating the formation of diverse heterocycles .

Formylation Reactions

N,N-dimethyl amides find application in formylation reactions (R-CHO). DMF, in particular, acts as a source of formyl groups, enabling the introduction of aldehyde functionality into organic molecules. This transformation is valuable in synthetic chemistry for building complex structures .

Amination Processes

N,N-dimethyl amides participate in amination reactions (R-NMe2). By using DMF or DMA, chemists can introduce amino groups into substrates. These reactions are crucial for functionalizing organic compounds and creating new derivatives .

Cyanation Reactions

Cyanation (R-CN) is another area where N,N-dialkyl amides shine. DMF and DMA can serve as sources of cyano groups, allowing the incorporation of nitrile functionality into molecules. This is valuable for drug discovery and materials science .

Amidoalkylation and Aminocarbonylation

N,N-dimethyl amides participate in amidoalkylation (-R) and aminocarbonylation (R-CONMe2) reactions. These processes involve the addition of amide or carbonyl groups to substrates. The resulting compounds have diverse applications, from pharmaceuticals to agrochemicals .

Functionalization of Acyclic Systems

Beyond heterocycles, N,N-dialkyl amides contribute to the functionalization of acyclic systems. Their versatility allows chemists to modify aliphatic compounds, introducing various functional groups such as amino, formyl, and methylene .

Propriétés

IUPAC Name |

N,N-dimethyl-2,4-diphenylpyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c1-22(2)19(23)16-13-20-18(15-11-7-4-8-12-15)21-17(16)14-9-5-3-6-10-14/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVOYMCJQERIMOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666557 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N,N-dimethyl-2,4-diphenylpyrimidine-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone](/img/structure/B2773684.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(4-chlorophenyl)sulfanyl]-1-ethanone](/img/structure/B2773691.png)

![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-(4-ethoxyphenyl)methanone](/img/structure/B2773692.png)

![1-(2,6-Difluorobenzoyl)-3-{[3-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2773693.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2773704.png)